molecular formula C12H20O3 B101682 1-Ethylcyclohexyl 3-oxobutanoate CAS No. 15780-56-0

1-Ethylcyclohexyl 3-oxobutanoate

Cat. No. B101682
CAS RN: 15780-56-0
M. Wt: 212.28 g/mol
InChI Key: AOJQJEGJPJOEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylcyclohexyl 3-oxobutanoate (ECOB) is a chemical compound that belongs to the class of cyclohexyl ketones. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry. ECOB has gained attention in the scientific community due to its potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate is not well understood. However, studies have suggested that it may act as a chelating agent and form complexes with metal ions, which could be useful in various applications such as catalysis and metal extraction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Ethylcyclohexyl 3-oxobutanoate. However, studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-Ethylcyclohexyl 3-oxobutanoate has several advantages as a starting material in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its limitations include its low solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for the research on 1-Ethylcyclohexyl 3-oxobutanoate. One potential area of research is the synthesis of novel compounds using 1-Ethylcyclohexyl 3-oxobutanoate as a starting material. Another area of research is the investigation of the mechanism of action of 1-Ethylcyclohexyl 3-oxobutanoate and its potential applications in various fields such as catalysis, metal extraction, and treatment of oxidative stress-related diseases. Additionally, the development of new synthetic routes for the production of 1-Ethylcyclohexyl 3-oxobutanoate could also be an area of future research.

Synthesis Methods

1-Ethylcyclohexyl 3-oxobutanoate can be synthesized through a multi-step reaction using starting materials such as cyclohexanone, ethyl acetoacetate, and sodium ethoxide. The reaction involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of acetic acid and subsequent distillation to obtain the final product.

Scientific Research Applications

1-Ethylcyclohexyl 3-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as pyrrolidinyl and piperidinyl derivatives, which have shown promising biological activities. 1-Ethylcyclohexyl 3-oxobutanoate has also been used as a reagent in the synthesis of chiral compounds, which have applications in the pharmaceutical industry.

properties

CAS RN

15780-56-0

Product Name

1-Ethylcyclohexyl 3-oxobutanoate

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(1-ethylcyclohexyl) 3-oxobutanoate

InChI

InChI=1S/C12H20O3/c1-3-12(7-5-4-6-8-12)15-11(14)9-10(2)13/h3-9H2,1-2H3

InChI Key

AOJQJEGJPJOEOG-UHFFFAOYSA-N

SMILES

CCC1(CCCCC1)OC(=O)CC(=O)C

Canonical SMILES

CCC1(CCCCC1)OC(=O)CC(=O)C

Origin of Product

United States

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